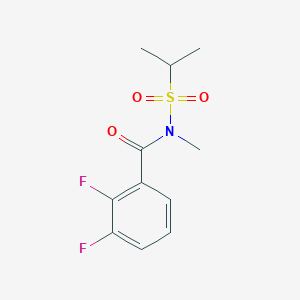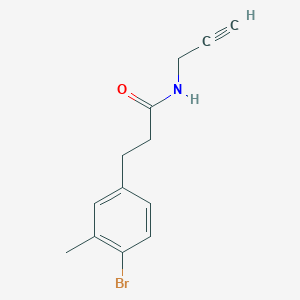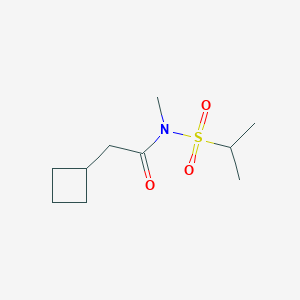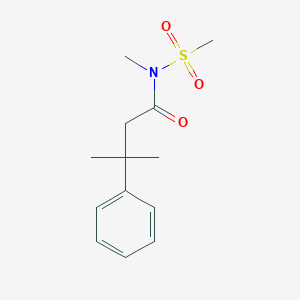
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide, also known as MEM or MEM-P, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. MEM has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Mecanismo De Acción
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme, thus preventing its activity. CK2 is a serine/threonine kinase that regulates the activity of numerous proteins involved in cell signaling and metabolism. By inhibiting CK2, N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide can modulate various cellular processes and pathways.
Biochemical and Physiological Effects:
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide has been shown to modulate the activity of various proteins and signaling pathways, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to reduce inflammation and oxidative stress in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide in lab experiments is its high selectivity and potency for CK2 inhibition. This allows for precise modulation of CK2 activity without affecting other kinases or cellular processes. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain assays or experiments.
Direcciones Futuras
There are several potential future directions for research on N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is its potential use in non-cancer diseases, such as autoimmune disorders or infectious diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide and its downstream effects on cellular processes and pathways.
Métodos De Síntesis
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-(2-chloroethoxy)tetrahydrofuran, which is then reacted with N-methylpiperidine-1-carboxamide in the presence of a base to yield N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize them to chemotherapy and radiation therapy. N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide has also been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, as well as for its anti-inflammatory properties in models of rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-13-12(15)14-6-4-10(5-7-14)17-9-11-3-2-8-16-11/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOLTOCYJTQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)







![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)
